molecular formula C11H24O2Si B14598700 [(1-Ethoxyprop-1-en-1-yl)oxy](triethyl)silane CAS No. 59344-12-6

[(1-Ethoxyprop-1-en-1-yl)oxy](triethyl)silane

Cat. No.: B14598700
CAS No.: 59344-12-6
M. Wt: 216.39 g/mol
InChI Key: HNCGUUQCBJWXQV-UHFFFAOYSA-N
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Description

(1-Ethoxyprop-1-en-1-yl)oxysilane is an organosilicon compound with a unique structure that combines an ethoxyprop-1-en-1-yl group with a triethylsilane moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1-Ethoxyprop-1-en-1-yl)oxysilane typically involves the reaction of ethoxyprop-1-en-1-ol with triethylchlorosilane in the presence of a base such as pyridine. The reaction proceeds via the formation of an intermediate silyl ether, which is then converted to the desired product under mild conditions .

Industrial Production Methods

In an industrial setting, the production of (1-Ethoxyprop-1-en-1-yl)oxysilane can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and the use of catalysts to increase yield and efficiency. Continuous flow reactors and advanced purification techniques are often employed to ensure the high purity of the final product .

Chemical Reactions Analysis

Types of Reactions

(1-Ethoxyprop-1-en-1-yl)oxysilane undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products

The major products formed from these reactions include silanols, siloxanes, and various substituted silanes, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

Chemistry

In chemistry, (1-Ethoxyprop-1-en-1-yl)oxysilane is used as a building block for the synthesis of more complex organosilicon compounds. It is also employed in the development of new materials with unique properties .

Biology and Medicine

In biological and medical research, this compound is investigated for its potential use in drug delivery systems and as a precursor for bioactive molecules. Its ability to form stable siloxane bonds makes it a valuable tool in the design of biocompatible materials .

Industry

Industrially, (1-Ethoxyprop-1-en-1-yl)oxysilane is used in the production of coatings, adhesives, and sealants. Its unique chemical properties make it suitable for applications that require high thermal and chemical stability .

Mechanism of Action

The mechanism by which (1-Ethoxyprop-1-en-1-yl)oxysilane exerts its effects involves the formation of stable siloxane bonds through hydrolysis and condensation reactions. These reactions are facilitated by the presence of the ethoxy group, which acts as a leaving group, allowing the formation of silanol intermediates that further condense to form siloxanes .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include (1-Ethoxyprop-1-en-1-yl)oxysilane and [(1-Ethoxy-2-methyl-1-propen-1-yl)oxy]trimethylsilane. These compounds share similar structural features but differ in the nature of the substituents attached to the silicon atom .

Uniqueness

(1-Ethoxyprop-1-en-1-yl)oxysilane is unique due to the presence of the triethylsilane moiety, which imparts distinct chemical properties compared to its trimethylsilane counterparts. This difference in substituents can influence the reactivity and stability of the compound, making it suitable for specific applications where other similar compounds may not be as effective .

Properties

CAS No.

59344-12-6

Molecular Formula

C11H24O2Si

Molecular Weight

216.39 g/mol

IUPAC Name

1-ethoxyprop-1-enoxy(triethyl)silane

InChI

InChI=1S/C11H24O2Si/c1-6-11(12-7-2)13-14(8-3,9-4)10-5/h6H,7-10H2,1-5H3

InChI Key

HNCGUUQCBJWXQV-UHFFFAOYSA-N

Canonical SMILES

CCOC(=CC)O[Si](CC)(CC)CC

Origin of Product

United States

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